molecular formula C7H10O2 B075653 2-Methylcyclohexane-1,3-dione CAS No. 1193-55-1

2-Methylcyclohexane-1,3-dione

Cat. No. B075653
CAS RN: 1193-55-1
M. Wt: 126.15 g/mol
InChI Key: VSGJHHIAMHUZKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methylcyclohexane-1,3-dione involves several methods, including the improvement of procedures for obtaining derivatives like the 3′,6-dione from bicyclo[2.2.2]octane-2-spirocyclohexanes, which is essential for the subsequent synthesis of a series of compounds (Kurzer, Hawkes, & Cobb, 1991). Another approach for synthesizing 2-Methylcyclohexane-1,3-dione derivatives involves the galvanostatic reduction at specific pH conditions to yield high-purity compounds, demonstrating the compound's adaptability in synthesis processes (Sharma, Wadhvani, Sharma, & Verma, 2014).

Molecular Structure Analysis

Studies on the molecular structure and conformation of cyclohexane-1,3-dione derivatives, including 2-Methylcyclohexane-1,3-dione, have been conducted using techniques such as NMR and GIAO-DFT computational studies. These analyses reveal detailed insights into the compound's structural dynamics in solution, providing a foundation for understanding its reactivity and properties (Gryff-Keller & Szczeciński, 2010).

Chemical Reactions and Properties

2-Methylcyclohexane-1,3-dione undergoes various chemical reactions, forming diverse compounds. Its reactivity has been exploited in the synthesis of six-membered oxygen-containing heterocycles, highlighting its utility in producing biologically active molecules with potential anti-viral, anti-bacterial, and anti-cancer activities (Sharma, Kumar, & Das, 2020). The electrochemical reduction of this dione has also been explored, showcasing its versatility as a reactant for generating compounds with various functional groups (Sharma, Wadhvani, Sharma, & Verma, 2014).

Physical Properties Analysis

The physical properties of 2-Methylcyclohexane-1,3-dione, including its solubility, melting point, and boiling point, are crucial for its handling and application in chemical syntheses. However, specific studies detailing these properties were not identified in the current literature review, indicating a potential area for future research.

Chemical Properties Analysis

2-Methylcyclohexane-1,3-dione exhibits a range of chemical properties, including the ability to participate in organocatalytic reactions, leading to the formation of compounds with complex structures and functionalities. Its reactivity with different chemical reagents underlines the compound's significance in organic synthesis and the development of new materials and bioactive molecules (Kuan, Chien, & Chen, 2013).

Scientific Research Applications

  • Electrochemical Reduction

    Sharma et al. (2014) investigated the electrochemical reduction of 2-Methylcyclohexane-1, 3-Dione, finding an effective method to yield 3-hydroxy-2-methyl cyclohexanone, a valuable chemical in various applications (Sharma, Wadhvani, Sharma, & Verma, 2014).

  • Regioselective Alkylation

    Sharpe et al. (2015) developed a method for the C-selective alkylation of 2-Methylcyclohexane-1,3-dione, which is useful in the scalable preparation of terpene and steroidal building blocks in natural product synthesis (Sharpe, Portillo, Velez, & Johnson, 2015).

  • Synthesis of Organic Acids

    Narayanan et al. (1971) detailed the synthesis of various organic acids from 2-Methylcyclohexane-1,3-dione, highlighting its utility in creating complex organic molecules (Narayanan, Balasubramianian, Chandrasekaran, Ramani, & Swaminathan, 1971).

  • Synthesis of Dioxime Salts

    Iwakura et al. (1970) prepared and investigated the structure of cyclohexane-1,3-dione dioxime salts, providing insights into the structural aspects of these compounds (Iwakura, Uno, & Haga, 1970).

  • Natural Product Synthesis

    A study by Marshall et al. (1974) showed the use of 2-Methylcyclohexane-1,3-dione in the efficient synthesis of 9-Methyl-5(10)-Octalin-1, 6-Dione, a starting material for terpenoid and steroid synthesis (Marshall, Seitz, Snyder, & Goldberg, 1974).

  • Biological Activity

    El‐Seedi et al. (2001) identified 2-octanoylcyclohexane-1,3-dione in its enol form from Philodendron guttiferum, discussing its chemical ecological relevance (El‐Seedi, Bohlin, Ghia, & Torssell, 2001).

  • Conformational Study

    Andrade et al. (2019) explored the conformational stabilities of 2-halocyclohexane-1,3-diones, including 2-fluorocyclohexane-1,3-dione, revealing insights into their structural behavior (Andrade, Silla, & Freitas, 2019).

  • Occurrence and Synthesis

    Rubinov et al. (1995) reviewed the occurrence, biological activity, biogenesis, and chemical synthesis of 2-acylcyclohexane-1,3-diones, discussing their natural functions and activities (Rubinov, Rubinova, & Akhrem, 1995).

  • Versatile Precursor for Bioactive Molecules

    Sharma et al. (2021) compiled methods for synthesizing cyclohexane-1,3-dione derivatives, emphasizing their role as precursors for various bioactive molecules (Sharma, Kumar, & Das, 2021).

  • Synthesis of Analogues of Betulinic Acid

    Jung and Duclos (2006) demonstrated the conversion of 2-Methylcyclohexane-1,3-dione into compounds relevant for synthesizing structural analogues of betulinic acid (Jung & Duclos, 2006).

Safety And Hazards

2-Methylcyclohexane-1,3-dione may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

2-methylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5-6(8)3-2-4-7(5)9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGJHHIAMHUZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152406
Record name 2-Methylcyclohexane-1,3-dione
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Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylcyclohexane-1,3-dione

CAS RN

1193-55-1
Record name 2-Methyl-1,3-cyclohexanedione
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Record name 2-Methylcyclohexane-1,3-dione
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Record name 2-Methylcyclohexane-1,3-dione
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Record name 2-methylcyclohexane-1,3-dione
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Synthesis routes and methods

Procedure details

Add to the crude undistilled ketoamine 1-diethylamino-6-(m-methoxyphenyl)hexan-3-one (2.3 g), the material obtained by hydration of the acetylenic amine, 2-methylcyclohexane-1,3-dione (1 g), pyridine (1 cc) and benzene (12 cc), and reflux the mixture for 15 hours. Cool the mixture and filter off unreacted dione, add a little ether to the filtrate, and wash the ethereal solution with acid, and then water, and dry. Evaporate the solvents to obtain as residue crude 2-(6-m-methoxyphenyl-3-oxohexyl)-2-methylcyclohexane-1,3-dione (1.7 g).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
ketoamine 1-diethylamino-6-(m-methoxyphenyl)hexan-3-one
Quantity
2.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
351
Citations
T Yanami, M Kato, M Miyashita… - The Journal of …, 1977 - ACS Publications
In a 250-mL Morton flask fitted with a magnetic stirrer were placed 50 mL of benzene, 50 mL of distilled water, 50 mL of glacial acetic acid, 1.725 g (6.96 X 10-3 mol) of 1, 3-dithiolium …
Number of citations: 10 pubs.acs.org
TA Spencer, AL Hall, CF Von Reyn - The Journal of Organic …, 1968 - ACS Publications
The pyrolytic ring contractionof 2-acetoxy-2-alkylcyclohexane-l, 3-diones to 2-alkyl-A2-cyclopentenones, previously observed only in the case of 2-acetoxy-2-(3-oxobutyl) cyclohexane-l, …
Number of citations: 18 pubs.acs.org
H Smith - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… Treatment of 2-methylcyclohexane-1 : 3-dione (I11 ; R = Me) with acetic anhydride in the presence of sodium acetate under conditions where (111; R = H) gave (I) resulted in the …
Number of citations: 50 pubs.rsc.org
RJ Sharpe, M Portillo, RA Vélez, JS Johnson - Synlett, 2015 - thieme-connect.com
A method for the C-selective alkylation of 2-methylcyclohexane-1,3-dione with unactivated sp 3 electrophiles is accomplished via alkylation and subsequent deprotection of the derived …
Number of citations: 3 www.thieme-connect.com
EG Meek, JH Turnbull, W Wilson - Journal of the Chemical Society …, 1953 - pubs.rsc.org
… Further methylation of 2-methylcyclohexane-1 : 3dione (in methanol) gave the enol ether ; the 2 : 2-dimethyl compound could not be isolated. In contrast, 5 : 5-dimethylcyclohexane-1 : 3-…
Number of citations: 43 pubs.rsc.org
SK Sharma, G Wadhvani, IK Sharma… - Stainless Steel (SS …, 2014 - researchgate.net
Cyclic voltammograms of 2-Methylcyclohexane-1, 3-dione were recorded at different pH (4.0, 7.0, & 9.0) to establish the optimum conditions its the reduction. The Galvanostatic …
Number of citations: 1 www.researchgate.net
FF d Ragab - 2014 - academia.edu
The study reported in this review involved a detailed survey about t cyclohexandione and its derivatives, which considered versatile reagents for derivatives. Due to its active dicarbonyl …
Number of citations: 2 www.academia.edu
NAJ Rogers, H Smith - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
… The product, recrystallised from benzene, gave 2-methylcyclohexane-1 : 3-dione (0.20 g.), mp and mixed mp 206", possessing the authentic infra-red absorption spectrum. The benzene …
Number of citations: 36 pubs.rsc.org
EG Meek, JH Turnbull, W Wilson - Journal of the Chemical Society …, 1953 - pubs.rsc.org
… 2-Methylcyclohexane- 1 : 3-dione gave plots which deviated from linearity, by much more than reasonable experimental error. Similar deviations were observed by Hinkel et al. in the …
Number of citations: 16 pubs.rsc.org
TT Shawe, LM Landino, AA Ross, AS Prokopowicz… - Tetrahedron letters, 1996 - Elsevier
Pergamon Tetrahedron Letters. Vol. 37, No. 22. pp. 3823-3824, 1996 Copyright © 1996 Elsevier Science Ltd Printed in Great Brita Page 1 Pergamon Tetrahedron Letters. Vol. 37 …
Number of citations: 4 www.sciencedirect.com

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